Triazolam-d5

Catalog No.
S15907078
CAS No.
1276303-24-2
M.F
C17H12Cl2N4
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazolam-d5

CAS Number

1276303-24-2

Product Name

Triazolam-d5

IUPAC Name

8-chloro-6-(2-chlorophenyl)-4,4-dideuterio-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12Cl2N4

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2

InChI Key

JOFWLTCLBGQGBO-UFFRDWFDSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Isomeric SMILES

[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C([2H])([2H])[2H])[2H]

Triazolam-d5 is a deuterated analog of triazolam, a benzodiazepine primarily used as a sedative for the treatment of severe insomnia. The compound features a deuterium substitution at specific positions in the triazolam molecule, which enhances its stability and allows for more precise pharmacokinetic studies. Triazolam-d5 retains the core structure of triazolam, characterized by its benzodiazepine scaffold, which includes a triazole ring fused to a benzene ring, contributing to its pharmacological properties.

Similar to its parent compound. Key reaction types include:

  • Oxidation: Triazolam-d5 can be oxidized to form alpha-hydroxytriazolam-d5 and 4-hydroxytriazolam-d5.
  • Reduction: Although less common, reduction reactions can occur under specific conditions.
  • Substitution: Nucleophilic substitution reactions can replace chlorine atoms in the molecule with other nucleophiles.

Common reagents for these reactions include oxidizing agents like potassium permanganate and nucleophiles such as sodium azide for substitution reactions. The major products from oxidation include alpha-hydroxytriazolam-d5 and 4-hydroxytriazolam-d5, which are significant for understanding the compound's metabolic pathways .

Triazolam-d5 exhibits biological activity primarily through its interaction with the gamma-aminobutyric acid type A (GABA_A) receptor. This interaction enhances the inhibitory effects of GABA in the central nervous system, leading to decreased neuronal excitability and producing sedative effects. The pharmacokinetic profile of triazolam-d5 is expected to mirror that of triazolam, with a bioavailability of approximately 44% when administered orally .

The compound is metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to various metabolites that contribute to its pharmacological effects. The half-life of triazolam is reported to range from 1.5 to 5.5 hours, indicating a relatively short duration of action .

The synthesis of triazolam-d5 involves incorporating deuterium atoms into the triazolam molecule. Several methods can achieve this:

  • Catalytic Hydrogenation: Utilizing deuterium gas or deuterated reagents under controlled conditions.
  • One-Pot Synthesis: A recently developed method involves a three-component cycloaddition reaction that can efficiently produce triazolo-benzodiazepines, including triazolam-d5 .

In industrial settings, these methods are scaled up while maintaining stringent quality control measures to ensure purity and consistency in the final product.

Triazolam-d5 is primarily used in research settings, particularly in pharmacokinetic studies where isotopic labeling aids in tracing metabolic pathways and interactions within biological systems. Its unique properties make it valuable for studying drug metabolism and interactions without affecting the biological activity due to isotopic substitution.

Triazolam-d5 shares similar interaction profiles with other benzodiazepines, particularly concerning its metabolism by CYP3A4. Co-administration with strong inhibitors of this enzyme can significantly increase plasma concentrations and enhance sedative effects. Notable interactions include:

  • CYP3A4 Inhibitors: Drugs like ketoconazole and itraconazole can increase triazolam-d5 levels.
  • CNS Depressants: Combining triazolam-d5 with other central nervous system depressants increases the risk of respiratory depression .

These interactions underscore the importance of careful monitoring when using triazolam-d5 in conjunction with other medications.

Triazolam-d5 belongs to a class of compounds known as benzodiazepines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameUnique Features
TriazolamShort-acting sedative; used for insomnia
AlprazolamAnxiolytic properties; longer half-life than triazolam
DiazepamLonger duration; used for anxiety and muscle spasms
ClonazepamAnticonvulsant properties; effective for seizure disorders
MidazolamUsed primarily for sedation in medical procedures

Triazolam-d5's unique feature lies in its deuterated structure, which allows researchers to trace its metabolic pathways more accurately than non-deuterated analogs. This isotopic labeling provides insights into drug interactions and metabolism without altering the pharmacological profile significantly .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

347.0752855 g/mol

Monoisotopic Mass

347.0752855 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-15

Explore Compound Types